1-Hydroxy-2-naphthohydrazide
Overview
Description
1-Hydroxy-2-naphthohydrazide is a chemical compound with the CAS Number: 7732-44-7 and a molecular weight of 202.21 . It is a solid at room temperature .
Molecular Structure Analysis
The linear formula of 1-Hydroxy-2-naphthohydrazide is C11 H10 N2 O2 . The molecular weight is 202.21 .Physical And Chemical Properties Analysis
1-Hydroxy-2-naphthohydrazide is a solid at room temperature .Scientific Research Applications
Chemical Research
“1-Hydroxy-2-naphthohydrazide” is a chemical compound with the linear formula C11H10N2O2 . It is used in chemical research due to its unique properties. It’s important to note that the buyer assumes responsibility to confirm product identity and/or purity .
Proteomics Research
This compound is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. Proteins are vital parts of living organisms, as they are the main components of the physiological metabolic pathways of cells.
Anti-Tumor Studies
“N’- (4-fluorobenzylidene)-1-hydroxy-2-naphthohydrazide”, a derivative of “1-Hydroxy-2-naphthohydrazide”, has been investigated for its anti-tumor properties. This suggests that “1-Hydroxy-2-naphthohydrazide” could potentially be used in cancer research.
Anti-Inflammatory Studies
The same derivative has also been studied for its anti-inflammatory properties. This indicates that “1-Hydroxy-2-naphthohydrazide” might have potential applications in the study and treatment of inflammatory diseases.
Anti-Microbial Studies
Research has shown that “N’- (4-fluorobenzylidene)-1-hydroxy-2-naphthohydrazide” has anti-microbial properties. This suggests that “1-Hydroxy-2-naphthohydrazide” could be used in the study of various infectious diseases caused by bacteria, viruses, and other microorganisms.
Chemosensor Development
The compound has been used in the synthesis of novel chemosensors, such as IF-1 and IF-2, based on 3-hydroxy-2-naphthohydrazide and aldehyde derivatives . These chemosensors have shown potential for detecting CN− ions, which are hazardous to the environment and humans .
Mechanism of Action
Target of Action
1-Hydroxy-2-naphthohydrazide is a chemical compound with the linear formula C11H10N2O2 It has been used in the synthesis of chemosensors, indicating its potential role in binding with certain ions or molecules .
Mode of Action
It has been used in the synthesis of chemosensors, such as if-1 and if-2, which have shown selective sensing of cn− ions . The chemosensory potential of these sensors is attributed to the deprotonation of the labile Schiff base center by CN− ions .
Biochemical Pathways
A study has shown that 1-hydroxy-2-naphthohydrazide is involved in the ring cleavage of singly hydroxylated 1-hydroxy-2-naphthoate, which is distinctive from other ring cleavage reactions .
Result of Action
It has been used in the synthesis of chemosensors, which have shown a color change from colorless to yellow upon binding with cn− ions .
Action Environment
The need for effective and selective chemosensors for cn− ions has been emphasized due to their hazardous impact on the environment and humans .
Future Directions
properties
IUPAC Name |
1-hydroxynaphthalene-2-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-13-11(15)9-6-5-7-3-1-2-4-8(7)10(9)14/h1-6,14H,12H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMGHGFBIFFSSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80324958 | |
Record name | 1-hydroxy-2-naphthohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80324958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-2-naphthohydrazide | |
CAS RN |
7732-44-7 | |
Record name | 7732-44-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408059 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-hydroxy-2-naphthohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80324958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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